H-Ala-OtBu.HCl

Catalog No.
S683652
CAS No.
13404-22-3
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ala-OtBu.HCl

CAS Number

13404-22-3

Product Name

H-Ala-OtBu.HCl

IUPAC Name

tert-butyl (2S)-2-aminopropanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1

InChI Key

WIQIWPPQGWGVHD-JEDNCBNOSA-N

SMILES

CC(C(=O)OC(C)(C)C)N.Cl

Synonyms

13404-22-3;L-Alaninetert-butylesterhydrochloride;tert-butyll-alaninatehydrochloride;(S)-tert-Butyl2-aminopropanoatehydrochloride;H-Ala-OtBu.HCl;MFCD00035524;ST51037485;H-Ala-OtBuinvertedexclamationmarkcurrencyHCl;(S)-2-AminopropionicAcidtert-ButylEsterHydrochloride;Ala-OtBu.HCl;H-Ala-OBut??HCl;PubChem10948;H-ALA-OTBUHCL;tert-ButylalaninateHCl;H-Ala-OtBuhydrochloride;Tert-butyl(2S)-2-aminopropanoateHydrochloride;KSC174M8P;A0255_SIGMA;L-alaninetertbutylesterHCl;SCHEMBL214837;t-butylalaninatehydrochloride;05190_FLUKA;CTK0H4687;MolPort-003-925-461;tert-Butylalaninatehydrochloride

Canonical SMILES

CC(C(=O)OC(C)(C)C)[NH3+].[Cl-]

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-]

Peptide Synthesis:

  • TBAH serves as a protected form of the amino acid L-alanine. The tert-butyl group shields the amino acid's reactive amine functionality, allowing for selective manipulation of other parts of the molecule during peptide synthesis. Source: Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis.:
  • After peptide chain assembly, the tert-butyl group can be readily removed under specific conditions to reveal the free amine, enabling further modifications or cyclization to form the final peptide product. Source: Chan, W. C., & White, P. D. (2000). Fmoc and Boc protection strategies in peptide synthesis.: )

Organic Chemistry Research:

  • TBAH can act as a resolving agent in the separation of racemic mixtures of chiral amines. Source: Jacques, L., Collet, A., & Wilen, S. (1981). Enantioselective synthesis of ?-amino acids.:

Material Science Applications:

  • TBAH has been explored for the development of ionic liquids, which are salts with unique properties like high thermal stability and tunable polarity. These ionic liquids containing TBAH might find applications in catalysis, separations, and lubricants. Source: Yu, G., & Xie, Y. (2013). Functionalized ionic liquids with chiral recognition ability.:

H-Ala-OtBu.HCl, also known as L-Alanine tert-butyl ester hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2C_7H_{16}ClNO_2 and a molecular weight of 181.66 g/mol. It is characterized by its crystalline powder form, typically appearing white to off-white in color. This compound is hygroscopic, meaning it can absorb moisture from the air, which necessitates careful storage conditions, ideally between 2-8°C. H-Ala-OtBu.HCl is soluble in methanol and has a melting point range of 168-175°C .

Typical of amino acids and esters, including:

  • Esterification: Reacting with acids to form esters.
  • Peptide Bond Formation: In the presence of coupling agents, it can react with other amino acids or peptide chains to form dipeptides or longer peptides.
  • Hydrolysis: Under acidic or basic conditions, H-Ala-OtBu.HCl can hydrolyze to release L-alanine and tert-butanol.

These reactions are essential for synthesizing biologically active compounds and pharmaceuticals .

The biological activity of H-Ala-OtBu.HCl is primarily linked to its function as a building block in peptide synthesis. L-Alanine, the active component upon hydrolysis, plays crucial roles in protein synthesis and metabolism. It serves as a substrate for gluconeogenesis and is involved in nitrogen transport in the body. The tert-butyl ester form enhances lipophilicity, potentially improving the bioavailability of peptides synthesized from this compound .

H-Ala-OtBu.HCl can be synthesized through several methods:

  • Esterification of L-Alanine: Reaction of L-alanine with tert-butanol in the presence of an acid catalyst (such as hydrochloric acid) to form the tert-butyl ester followed by crystallization with hydrochloric acid.
  • Protection Strategies: In peptide synthesis, H-Ala-OtBu.HCl can be used as a protected form of L-alanine to prevent unwanted reactions during coupling steps.
  • Use of Coupling Agents: Employing coupling agents like carbodiimides during peptide synthesis allows for the efficient formation of peptide bonds while utilizing H-Ala-OtBu.HCl .

H-Ala-OtBu.HCl has several applications in both research and industry:

  • Peptide Synthesis: It is widely used as a building block for synthesizing peptides and proteins.
  • Pharmaceutical Development: Its derivatives are explored for therapeutic applications due to their biological activity.
  • Organic Synthesis: The compound serves as a catalyst or intermediate in various organic synthesis reactions .

Interaction studies involving H-Ala-OtBu.HCl focus on its role in biochemical pathways and its interactions with other molecules during peptide synthesis. Given its structure, it may interact with:

  • Enzymes: As a substrate for enzymes involved in metabolism.
  • Receptors: Potential interactions with receptors due to its amino acid nature.
  • Other Amino Acids: In peptide formation, it interacts with various amino acids through peptide bond formation.

Such studies are crucial for understanding its biological implications and optimizing its use in drug design .

H-Ala-OtBu.HCl shares structural similarities with several other compounds that are also used in peptide synthesis and organic chemistry. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
H-D-Alanine tert-butyl ester hydrochloride59531-86-11.00
L-Alanine methyl ester hydrochloride13404-22-30.94
β-Alanine tert-butyl ester hydrochloride51537-21-40.94
(S)-Isopropyl 2-aminopropanoate hydrochloride62062-65-10.94

Uniqueness

H-Ala-OtBu.HCl is unique due to its specific tert-butyl ester configuration, which enhances lipophilicity compared to other amino acid esters. This property can improve solubility and bioavailability when incorporated into peptides, making it particularly valuable in pharmaceutical applications .

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13404-22-3

Dates

Modify: 2023-08-15

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